![molecular formula C14H9N3O6S2 B14455704 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-66-1](/img/structure/B14455704.png)
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a methanesulfonyl group and a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the nitration of benzene to form 2,4-dinitrophenol. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with 1,3-benzothiazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of biochemical processes such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Benzothiazole derivatives: Widely studied for their diverse biological activities.
Uniqueness
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of specificity and efficacy.
特性
CAS番号 |
76151-66-1 |
|---|---|
分子式 |
C14H9N3O6S2 |
分子量 |
379.4 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)10-6-5-9(12(7-10)17(20)21)8-25(22,23)14-15-11-3-1-2-4-13(11)24-14/h1-7H,8H2 |
InChIキー |
GXJUFAGQVNYNAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


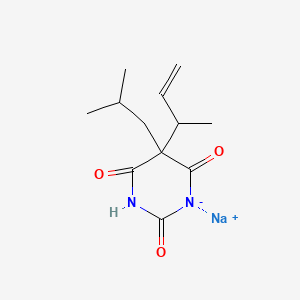
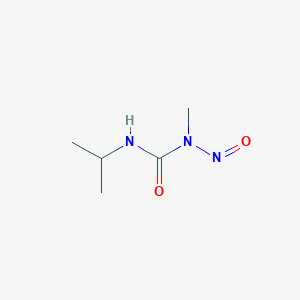


![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
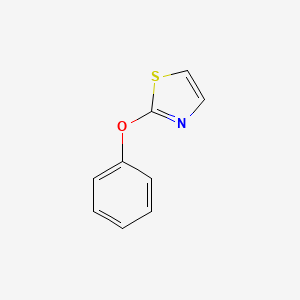
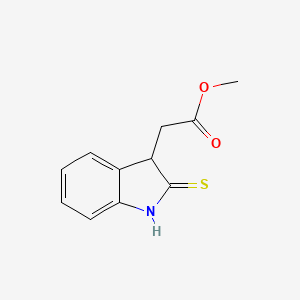
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
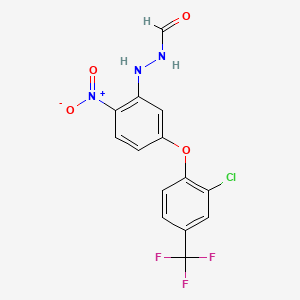
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
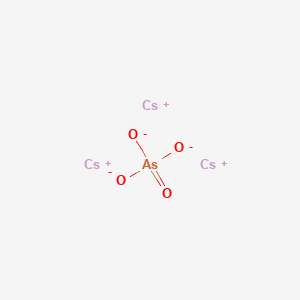
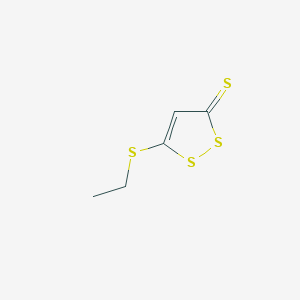
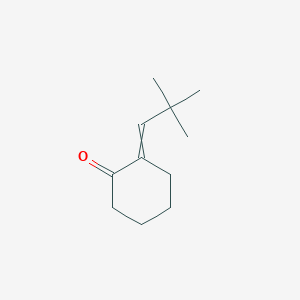
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
